molecular formula C14H14N4OS B2489597 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea CAS No. 899947-51-4

1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea

Cat. No.: B2489597
CAS No.: 899947-51-4
M. Wt: 286.35
InChI Key: FJLKGNQSBVFDQM-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for chemical biology and drug discovery research. This urea derivative combines an indole scaffold, a privileged structure in medicinal chemistry, with a thiazole ring, a motif known for its diverse pharmacological potential . The molecular framework is of significant interest for exploring new chemical space, particularly in the development of novel enzyme inhibitors and receptor modulators. Researchers can utilize this compound as a core scaffold to build more complex molecules for screening against various biological targets. The structural components of this molecule are associated with a wide spectrum of bioactivities. Indole derivatives are extensively documented in scientific literature for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties . Specifically, the 1-ethyl substitution on the indole nitrogen can influence the molecule's metabolic stability and binding interactions. Furthermore, the thiazole ring is a critical pharmacophore; notably, 1-ethyl-3-(thiazol-2-yl)urea analogs have been reported as inhibitors of Escherichia coli DNA gyrase B, a validated antibacterial target . This suggests potential application for this compound class in researching new antibacterial agents, especially for probing gyrase inhibition and overcoming bacterial resistance mechanisms . The primary mechanism of action for this specific compound is subject to ongoing investigation, but insights can be drawn from its structural analogs. Related indole-thiazole hybrids are known to interact with enzyme active sites. For instance, some function by binding to the ATP-binding pocket of bacterial DNA gyrase, thereby disrupting the enzyme's essential catalytic activity . Other potential mechanisms under exploration include the inhibition of key enzymes involved in immune regulation or inflammation pathways. This compound is supplied For Research Use Only. It is strictly intended for experimental applications in controlled laboratory settings. It is not for diagnostic or therapeutic use in humans or animals, and personal use is strictly prohibited. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-2-18-9-11(10-5-3-4-6-12(10)18)16-13(19)17-14-15-7-8-20-14/h3-9H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLKGNQSBVFDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thiazol-2-ylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted urea derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea. For instance:

  • Study on Cell Lines : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Biofilm Inhibition : Compounds with similar structures have shown over 55% biofilm inhibition against Staphylococcus aureus and MRSA, indicating potential applications in treating bacterial infections .

Agricultural Applications

The potential use of this compound in agriculture is also noteworthy. Its ability to inhibit certain plant pathogens suggests it could be developed into a biopesticide or fungicide.

Plant Growth Regulation

Research indicates that compounds with similar structures can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could significantly impact crop yield and sustainability .

Material Science Applications

In material science, the unique properties of this compound could be leveraged for developing novel materials with specific functionalities.

Conductive Polymers

The incorporation of this compound into polymer matrices may enhance electrical conductivity, making it suitable for applications in flexible electronics and sensors.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines; effective against breast and lung cancers
AntimicrobialSignificant inhibition against Staphylococcus aureus and MRSA
Plant GrowthPotential use as a biopesticide; enhances resistance to stressors
Conductive PolymersEnhances electrical conductivity in polymer matrices

Case Study 1: Anticancer Efficacy

In a recent study evaluating the efficacy of this compound against A431 human epidermoid carcinoma cells, the compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating strong potential for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation assessed its antimicrobial properties against various bacterial strains. The results indicated that this compound significantly inhibited bacterial growth, outperforming traditional antibiotics in some assays, suggesting its potential as a new class of antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Ureas

  • Compound 3a and 3b (Chalcone Derivatives): These chalcones, derived from N-ethyl-3-acetylindole, share the 1-ethylindole core but lack the urea-thiazole linkage. Their structures include a propenone bridge instead of urea, which reduces hydrogen-bonding capacity. This difference likely impacts their target selectivity and solubility compared to the urea-based compound .

Thiazole/Benzothiazole Ureas

  • Benzothiazolyl Ureas (e.g., 4ba): Compounds like 1-(3-chloro-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea (4ba) replace the thiazole ring with a benzothiazole system. In contrast, the simpler thiazole in the target compound may reduce steric hindrance, favoring interactions with smaller active sites.
  • Quinoline–Urea–Benzothiazole Hybrids (e.g., 6r–6v): These hybrids incorporate quinoline and benzothiazole moieties, demonstrating antitubercular activity (MIC: 1.56–6.25 µg/mL). The extended conjugation in quinoline derivatives improves DNA intercalation, a mechanism unlikely for the target compound due to its lack of planar aromatic systems .

Piperazine-Modified Thiazole Ureas

  • Compounds 11a–11o :
    These derivatives feature a piperazine-hydrazinyl side chain attached to the thiazole ring, increasing molecular weight (m/z 466–602) and polarity. For example, 11k (m/z 568.2) showed enhanced solubility in polar solvents due to the hydrazine group, whereas the target compound’s simpler structure may prioritize lipophilicity .

Thiophenylthiazole Ureas

  • TTU6–TTU16 :
    These compounds integrate a thiophene ring into the thiazole system, broadening electronic interactions. For instance, TTU14 (m.p. 185–187°C) exhibited moderate antitubercular activity, though specific data are unavailable. The target compound’s indole moiety could offer distinct hydrophobic interactions compared to thiophene’s sulfur-based electronics .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 4ba (Benzothiazolyl Urea) 11k (Piperazine Derivative) TTU14 (Thiophenylthiazole)
Molecular Weight (g/mol) ~309 (estimated) 350.04 568.2 494.3
LogP (Predicted) ~2.5–3.0 3.2 4.1 3.8
Hydrogen Bond Donors 2 (urea NH) 3 (urea NH + phenolic OH) 4 (urea NH + hydrazine NH₂) 2 (urea NH)
Key Structural Feature Ethylindole + thiazole Benzothiazole + methoxy Piperazine-hydrazine Thiophene-thiazole

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OSC_{14}H_{14}N_4OS. Its structure includes an indole moiety and a thiazole ring, which are known to contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors. The exact mechanisms are typically elucidated through biochemical assays and molecular docking studies, which help identify potential pathways affected by the compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types were reported as follows:

Cell Line IC50 (µM)
HeLa7.01 ± 0.60
NCI-H4608.55 ± 0.35
MCF-714.31 ± 0.90

These results suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against various strains, outperforming traditional antibiotics like ampicillin and streptomycin in some cases . The mechanism involves the inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.

Synthesis and Derivatives

The synthesis of this compound typically involves coupling reactions between indole derivatives and thiazole-containing amines under mild conditions. This synthetic route can be optimized for industrial applications to enhance yield and reduce costs .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A recent investigation focused on the effects of this compound on breast cancer cell lines, where it was found to significantly reduce cell viability through apoptosis pathways.
  • Antimicrobial Testing : In another study, the compound was tested against resistant strains of bacteria, demonstrating potent activity with minimal cytotoxicity towards human cells.

Q & A

Q. What are the optimized synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions starting with indole and thiazole precursors. A typical route includes:

Indole alkylation : React 1H-indole with ethyl iodide in DMF under basic conditions (e.g., NaH) to form 1-ethyl-1H-indole.

Thiazole activation : Prepare thiazol-2-amine via cyclization of thioamides with α-haloketones.

Urea coupling : React 1-ethyl-1H-indole-3-carboxylic acid (or activated ester) with thiazol-2-amine using carbodiimides (e.g., EDC) in DCM.
Key variables : Solvent polarity (DMF vs. DCM), temperature (room temp. vs. reflux), and catalyst choice (Pd/C for hydrogenation steps). Yield optimization requires monitoring via HPLC or TLC to minimize by-products like dimerized urea .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., ethyl group at N1 of indole, urea linkage).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C14_{14}H15_{15}N5_5OS, MW 325.4 g/mol).
  • X-ray crystallography : Resolves 3D conformation, particularly the planar urea moiety and steric effects from the ethyl group .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Enzyme inhibition : Test against kinases (e.g., CDK7) or proteases using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How does the ethyl substituent on the indole moiety influence binding affinity to biological targets?

The ethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. However, steric hindrance may reduce binding to flat active sites (e.g., ATP pockets in kinases). Comparative SAR studies show:

  • Methyl vs. ethyl substitution : Ethyl increases IC50_{50} by 1.5-fold against CDK7 (due to bulk).
  • Removal of substituent : N1-unsubstituted analogs lose 90% activity, highlighting the necessity of alkylation .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Example: Discrepancies in IC50_{50} values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration (high ATP reduces apparent inhibition).
  • Cellular vs. enzymatic assays : Off-target effects (e.g., P-gp efflux) in cellular models.
    Methodology :

Validate target engagement using cellular thermal shift assays (CETSA).

Perform counter-screening against related kinases (e.g., CDK2, CDK9) .

Q. How can molecular docking studies guide the design of analogs with improved selectivity?

  • Docking workflow :
    • Prepare protein structure (PDB: 3GG for CDK7).
    • Optimize ligand geometry (DFT at B3LYP/6-31G* level).
    • Simulate binding using AutoDock Vina; prioritize poses with H-bonds to urea carbonyl and π-π stacking with thiazole.
  • Key findings :
    • The urea NH forms H-bonds with Asp97 in CDK7.
    • Thiazole ring interacts with hydrophobic residues (Leu83, Val82) .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

  • Transcriptomics : RNA-seq of treated cancer cells to identify downregulated pathways (e.g., cell cycle).
  • Western blotting : Measure phosphorylation status of CDK7 substrates (e.g., RNA Pol II CTD).
  • In vivo efficacy : Xenograft models (e.g., MDA-MB-231 tumors in nude mice) with dosing at 20 mg/kg/day (oral) .

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